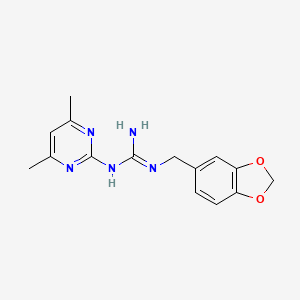
N-(1,3-Benzodioxol-5-ylmethyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
描述
N-(1,3-Benzodioxol-5-ylmethyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine is a synthetic organic compound that features a complex structure with both benzodioxole and pyrimidine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves multi-step organic reactions. One common approach might include:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde.
Synthesis of the Pyrimidine Moiety: This involves the reaction of appropriate nitriles with amidines under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the benzodioxole and pyrimidine moieties through a guanidine linkage, often using reagents like carbodiimides under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
N-(1,3-Benzodioxol-5-ylmethyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, N-(1,3-Benzodioxol-5-ylmethyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine might be studied for its potential as a biochemical probe or as a lead compound in drug discovery.
Medicine
In medicine, this compound could be investigated for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry
In industrial applications, it might be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-(1,3-Benzodioxol-5-ylmethyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea
- N-(1,3-Benzodioxol-5-ylmethyl)-N’-(4,6-dimethylpyrimidin-2-yl)thiourea
Uniqueness
Compared to similar compounds, N-(1,3-Benzodioxol-5-ylmethyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine may exhibit unique properties such as higher stability, different reactivity, or enhanced biological activity, making it a compound of particular interest in research and industry.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-1-(4,6-dimethylpyrimidin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-9-5-10(2)19-15(18-9)20-14(16)17-7-11-3-4-12-13(6-11)22-8-21-12/h3-6H,7-8H2,1-2H3,(H3,16,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJJVZCBHGPLKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCC2=CC3=C(C=C2)OCO3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-fluoro-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1453599.png)
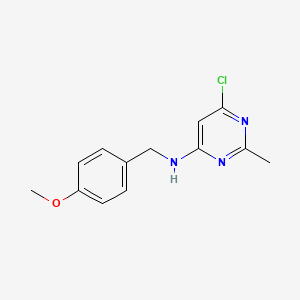
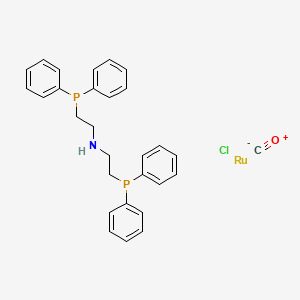
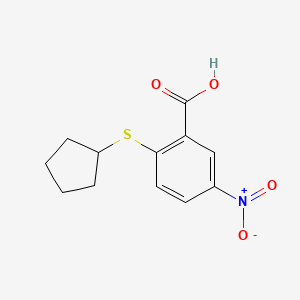

![3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1453614.png)
![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B1453615.png)
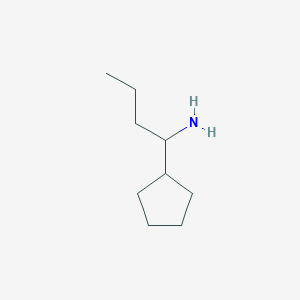


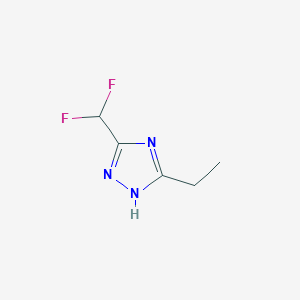
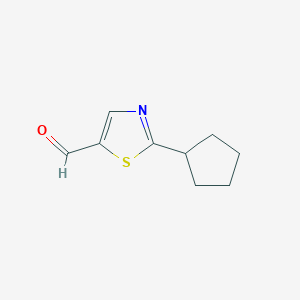
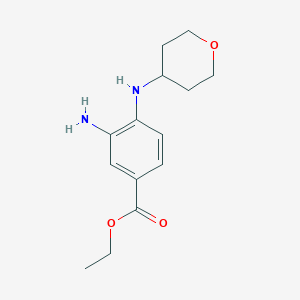
![3-{[(Tert-butoxy)carbonyl]amino}thiolane-3-carboxylic acid](/img/structure/B1453622.png)
